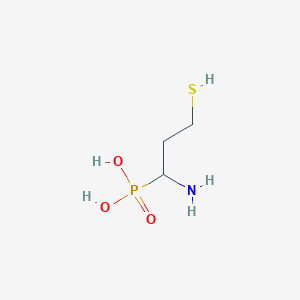
Phosphonic acid, (1-amino-3-mercaptopropyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphonic acid, (1-amino-3-mercaptopropyl)-, is a compound characterized by the presence of a phosphonic acid group, an amino group, and a mercapto group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, (1-amino-3-mercaptopropyl)-, can be achieved through several methods. One common approach involves the reaction of 3-mercaptopropionic acid with phosphorous acid and formaldehyde under acidic conditions. This reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale reactors and continuous flow systems to optimize yield and efficiency. The McKenna procedure, which involves the use of bromotrimethylsilane followed by methanolysis, is frequently employed for the dealkylation of dialkyl phosphonates to produce phosphonic acids .
Chemical Reactions Analysis
Types of Reactions
Phosphonic acid, (1-amino-3-mercaptopropyl)-, undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The phosphonic acid group can be reduced to phosphinic acid under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Disulfides and sulfonic acids.
Reduction: Phosphinic acid derivatives.
Substitution: Various alkyl and acyl derivatives.
Scientific Research Applications
Phosphonic acid, (1-amino-3-mercaptopropyl)-, has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and polymers.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as a drug candidate due to its bioactive properties.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of phosphonic acid, (1-amino-3-mercaptopropyl)-, involves its interaction with specific molecular targets. The compound can act as an inhibitor of key enzymes by mimicking the natural substrates of these enzymes. This inhibition can lead to the disruption of essential biochemical pathways, resulting in various physiological effects .
Comparison with Similar Compounds
Phosphonic acid, (1-amino-3-mercaptopropyl)-, can be compared with other similar compounds such as:
- (2-aminoethyl)phosphonic acid
- (3-aminopropyl)phosphonic acid
- (1-aminoethyl)phosphonic acid
These compounds share similar structural features but differ in their specific functional groups and chemical properties.
Properties
CAS No. |
88576-24-3 |
|---|---|
Molecular Formula |
C3H10NO3PS |
Molecular Weight |
171.16 g/mol |
IUPAC Name |
(1-amino-3-sulfanylpropyl)phosphonic acid |
InChI |
InChI=1S/C3H10NO3PS/c4-3(1-2-9)8(5,6)7/h3,9H,1-2,4H2,(H2,5,6,7) |
InChI Key |
JRLNDSBBUTYFCH-UHFFFAOYSA-N |
Canonical SMILES |
C(CS)C(N)P(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















